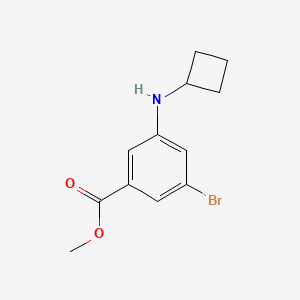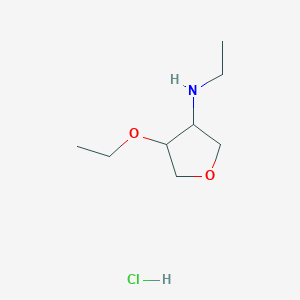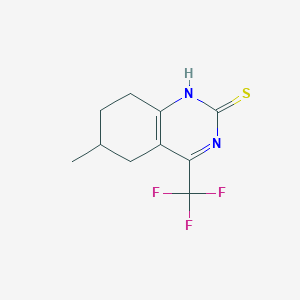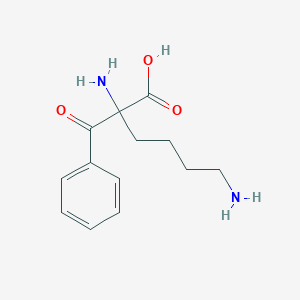
Methyl 3-bromo-5-(cyclobutylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(cyclobutylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and a cyclobutylamino group at the 5th position on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(cyclobutylamino)benzoate typically involves a multi-step process One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3rd positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-(cyclobutylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, de-brominated benzoates, and oxidized benzoic acids. These products can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(cyclobutylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-(cyclobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-5-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)benzoate
- 3-bromo-5-[(cyclobutylamino)methyl]aniline
Uniqueness
Methyl 3-bromo-5-(cyclobutylamino)benzoate is unique due to the presence of both a bromine atom and a cyclobutylamino group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological studies .
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)8-5-9(13)7-11(6-8)14-10-3-2-4-10/h5-7,10,14H,2-4H2,1H3 |
Clave InChI |
PNFMMTGKFORPSJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)Br)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)

![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)

